6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide
Description
The compound 6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide features a nicotinamide core substituted with a hydroxyl group at the 6-position and a thiazole moiety at the N-terminus. The thiazole ring is further functionalized with a methyl group at the 4-position and a thiophen-2-yl group at the 2-position. This hybrid structure combines pyridine and thiazole-thiophene pharmacophores, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-12(22-15(18-9)11-3-2-6-21-11)8-17-14(20)10-4-5-13(19)16-7-10/h2-7H,8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQIZPCYSZNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways These include pathways involved in inflammation, pain perception, microbial infection, and cancer
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biological Activity
6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide, a compound with the CAS number 1396871-53-6, is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a nicotinamide moiety with a thiazole derivative known for its diverse pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 331.41 g/mol. The compound's structure includes:
- Nicotinamide moiety : Contributes to the compound's potential biological activity.
- Thiazole derivative : Known for various biological activities including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized product.
Research indicates that thiazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth and induce apoptosis in cancer cells .
Study on Anticancer Activity
A study investigating the anticancer effects of thiazole derivatives reported that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Antimicrobial Studies
Another research effort focused on the antimicrobial activity of thiazole compounds, highlighting their effectiveness against drug-resistant strains of bacteria. The study found that modifications to the thiazole ring could enhance antimicrobial potency, indicating a promising avenue for further development .
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Anticancer | Induces apoptosis in cancer cells |
Potential Applications
The diverse biological activities of this compound suggest several potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
- Research Tools : For studying specific biochemical pathways involved in inflammation and cancer progression.
Scientific Research Applications
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.41 g/mol. Its structure features a nicotinamide moiety linked to a thiazole derivative, known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that 6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide exhibits significant anticancer properties. Studies have shown that compounds with similar thiazole structures can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound may halt the progression of the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : It triggers programmed cell death, which is crucial in eliminating cancer cells.
A study reported that thiazole derivatives demonstrated cytotoxicity against multiple cancer types, suggesting potential for drug development targeting tumors resistant to conventional therapies .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation. This modulation can lead to:
- Reduction of Inflammatory Markers : The compound may lower levels of cytokines and other inflammatory mediators.
- Therapeutic Applications : Potential use in diseases like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
This compound exhibits antimicrobial activity against various pathogens. Research has shown that thiazole derivatives can be effective against drug-resistant strains of bacteria. Key findings include:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential for New Antibiotics : Modifications to the thiazole ring could enhance potency, making it a candidate for new antimicrobial agents.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Antimicrobial | Effective against various pathogens |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to achieve high yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product.
Potential Applications
Given its diverse biological activities, this compound holds promise in several applications:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting infections or cancers.
- Research Tools : For studying specific biochemical pathways related to inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
Thiophene vs. Phenyl Substitution: The target compound’s 2-thiophen-2-yl group introduces aromatic heterocyclicity, which may enhance π-π stacking interactions compared to the purely hydrophobic phenyl group in compound 28 . Thiophene’s sulfur atom could also participate in weak hydrogen bonding or polar interactions.
Dasatinib’s hydroxyethylpiperazine substituent demonstrates the importance of basic nitrogen atoms in kinase inhibition, a feature absent in the target compound but relevant for activity comparisons .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a bromomethyl-thiazole intermediate (e.g., 5-(bromomethyl)-4-methyl-2-(thiophen-2-yl)thiazole) with 6-hydroxynicotinamide, analogous to methods described for compound 28 . Compound 8a employs a Claisen–Schmidt condensation with malononitrile, highlighting divergent synthetic strategies for nitrile-containing analogues .
Physicochemical and Spectroscopic Properties
- Melting Points : Thiophene-containing compounds (e.g., 8a ) exhibit higher melting points (~155–207°C) compared to phenyl-substituted analogues, suggesting stronger crystal packing due to sulfur’s polarizability .
- Mass Spectrometry : The target compound’s ESI-MS would likely show a [M+H]+ peak near 400–420 g/mol, similar to 28 (436.1) but distinct from 8a (460.59) .
- Solubility : The 6-hydroxy group may improve solubility in polar solvents compared to 28 ’s fluorophenyl group or 8a ’s nitrile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazole and nicotinamide precursors. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. For example, thiophene-containing intermediates are prepared using Suzuki-Miyaura cross-coupling, followed by nucleophilic substitution with nicotinamide derivatives . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via H/C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, thiazole methyl at δ 2.4 ppm) and HRMS (comparing theoretical vs. experimental molecular weights within ±0.005 Da) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation involves:
- FT-IR to confirm functional groups (e.g., hydroxy group at 3200–3400 cm, amide C=O at ~1650 cm) .
- NMR spectroscopy for regiochemical assignment (e.g., thiophene protons vs. thiazole methyl).
- X-ray crystallography (if crystalline) for absolute configuration determination .
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalable production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reflux time (e.g., 48 hours in THF for amide coupling) .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) or recrystallization (using ethanol/water mixtures) .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR spectroscopy to track reaction progress .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiazole-thiophene hybrids in ).
- 2D NMR techniques : Use COSY , HSQC , and HMBC to resolve overlapping signals (e.g., distinguishing thiophene vs. aromatic nicotinamide protons) .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are results interpreted?
- Methodological Answer :
- Anticancer activity : Use MTT assays (IC determination) against cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin). Synergy studies can employ Chou-Talalay combination indices .
- Antimicrobial testing : Conduct MIC (Minimum Inhibitory Concentration) assays (CLSI guidelines) against Gram-positive/negative strains .
- Mechanistic studies : Pair activity data with molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., WDR5 protein degraders in ).
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or adjust methyl groups on thiazole) .
- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate structural features (e.g., electron-rich thiophene) with activity .
- Metabolic profiling : Assess stability in liver microsomes (e.g., CYP450 inhibition) to guide functional group modifications .
Data Contradiction Analysis
Q. How should conflicting bioactivity results (e.g., varying IC across studies) be addressed?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Dose-response validation : Repeat experiments with internal controls (e.g., staurosporine for apoptosis assays).
- Meta-analysis : Compare data across studies (e.g., hypoglycemic activity in vs. anticancer profiles in ) to identify context-dependent effects.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
